[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
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Overview
Description
[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes a furodioxolane moiety and an aminopurine group, making it a subject of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the furodioxolane ring system, followed by the introduction of the aminopurine group. Key steps include:
Formation of the Furodioxolane Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Aminopurine Group: This is achieved through nucleophilic substitution reactions, where the aminopurine moiety is attached to the furodioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, [(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its interactions with nucleic acids and proteins. Its aminopurine group is similar to adenine, making it useful in studying DNA and RNA interactions.
Medicine
In medicine, this compound is investigated for its potential as an antiviral or anticancer agent. Its ability to interact with nucleic acids suggests it could inhibit viral replication or cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of [(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol involves its interaction with molecular targets such as enzymes and nucleic acids. The aminopurine group can form hydrogen bonds with nucleic acid bases, potentially disrupting normal cellular processes. Additionally, the compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose, similar in structure to the aminopurine group in [(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol.
Inosine: Another nucleoside with a structure similar to adenosine but with hypoxanthine instead of adenine.
Uniqueness
This compound is unique due to its fused ring system and the presence of both a furodioxolane and an aminopurine group. This combination of structural features is not commonly found in other compounds, making it a valuable subject for research and development in various scientific fields.
Properties
Molecular Formula |
C13H17N5O4 |
---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8?,9+,12-/m1/s1 |
InChI Key |
LCCLUOXEZAHUNS-WURNFRPNSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=NC4=C(N=CN=C43)N)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Origin of Product |
United States |
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